N-tert-Butyl-2-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
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Overview
Description
N-tert-Butyl-2-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a chemical compound with the molecular formula C18H28BNO4. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a boron-containing dioxaborolane ring, which imparts unique chemical properties.
Preparation Methods
The synthesis of N-tert-Butyl-2-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves multiple steps. One common method starts with the preparation of tert-butyl-4-hydroxypiperidine-1-carboxylate, which is then subjected to further reactions to introduce the dioxaborolane ring . The reaction conditions often include the use of specific reagents and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
N-tert-Butyl-2-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Scientific Research Applications
N-tert-Butyl-2-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in biochemical assays and studies involving boron-containing molecules.
Mechanism of Action
The mechanism of action of N-tert-Butyl-2-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves interactions with specific molecular targets. The boron-containing dioxaborolane ring plays a crucial role in these interactions, potentially acting as a nucleophilic attack site . The compound’s effects are mediated through pathways involving these molecular targets.
Comparison with Similar Compounds
N-tert-Butyl-2-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can be compared with other similar compounds, such as:
- tert-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate
- tert-Butyl (5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methylcarbamate
These compounds share the dioxaborolane ring structure but differ in other functional groups, which can influence their chemical behavior and applications.
Properties
Molecular Formula |
C18H28BNO4 |
---|---|
Molecular Weight |
333.2 g/mol |
IUPAC Name |
N-tert-butyl-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
InChI |
InChI=1S/C18H28BNO4/c1-16(2,3)20-15(21)13-10-9-12(11-14(13)22-8)19-23-17(4,5)18(6,7)24-19/h9-11H,1-8H3,(H,20,21) |
InChI Key |
NFAUQHQUNYKZEY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)NC(C)(C)C)OC |
Origin of Product |
United States |
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